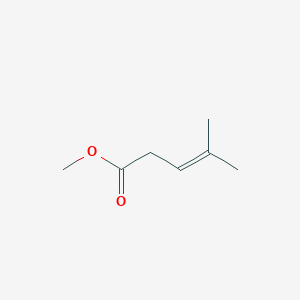
Carbonyl-dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyl-dibenzoic acid is a compound that features two benzoic acid groups connected by a carbonyl group. This structure imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields. The presence of both carboxylic acid and carbonyl functionalities allows for diverse reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonyl-dibenzoic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonyl-dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonyl-dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of carbonyl-dibenzoic acid involves its interaction with various molecular targets:
Electrophilic Attack: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.
Protonation: The carboxylic acid groups can be protonated, enhancing their reactivity.
Radical Reactions: The compound can participate in radical reactions, especially in atmospheric chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simpler structure with one carboxylic acid group.
Phthalic Acid: Contains two carboxylic acid groups but lacks the central carbonyl group.
Terephthalic Acid: Similar to phthalic acid but with a different arrangement of carboxylic acid groups.
Uniqueness
Carbonyl-dibenzoic acid is unique due to the presence of both carboxylic acid and carbonyl functionalities, which allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
573-32-0 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-(2-carboxybenzoyl)benzoic acid |
InChI |
InChI=1S/C15H10O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
OTLMQCNHFVYECA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)




![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)




![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)


